N-[4'-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
Description
N-[4'-(9,10-Dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a bis-sulfonamide derivative featuring two anthraquinone moieties linked via a biphenyl spacer. The anthraquinone cores are substituted at the 1-position with sulfonamide groups, which are further connected to the para-positions of a biphenyl bridge. The compound is commercially available as a research chemical .
Properties
IUPAC Name |
N-[4-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]phenyl]-9,10-dioxoanthracene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N2O8S2/c43-37-27-7-1-3-9-29(27)39(45)35-31(37)11-5-13-33(35)51(47,48)41-25-19-15-23(16-20-25)24-17-21-26(22-18-24)42-52(49,50)34-14-6-12-32-36(34)40(46)30-10-4-2-8-28(30)38(32)44/h1-22,41-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZTZCARNSPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride with 4-amino-[1,1’-biphenyl]-4-yl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and anthraquinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, biphenyl derivatives, and reduced anthracene compounds .
Scientific Research Applications
N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with proteins and nucleic acids, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Mono-Sulfonamide Derivatives
- N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide (Molecular weight: 315.34 g/mol) features a single sulfonamide group at the 2-position of anthraquinone.
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide incorporates a benzamide group instead of a sulfonamide. Its synthesis via coupling of 1-aminoanthraquinone with 2-methylbenzoyl chloride yields a bidentate directing group for metal-catalyzed C–H functionalization, highlighting the role of functional groups in reactivity .
Bis-Sulfonamide Derivatives
- N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide contains two sulfonamide groups at the 2- and 7-positions of anthraquinone. Its crystal structure reveals intermolecular N–H⋯O hydrogen bonds forming layered networks, a feature likely shared with the target compound due to similar sulfonamide substituents .
- Compounds 6a and 6b from (e.g., 6a: m.p. 338°C; 6b: m.p. 274°C) are anthraquinone-sulfonamide derivatives with varying substituents.
Functional and Application-Based Comparisons
Fluorescence and Sensing
The anthraquinone core in N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide acts as a fluorophore, enabling its use as a fluorescent sensor for metal ions.
Physicochemical Properties
*Calculated based on formula.
Research Findings and Implications
- Structural Flexibility : The biphenyl spacer in the target compound may enhance solubility in aromatic solvents compared to alkyl-linked analogues, though this requires experimental validation.
- Hydrogen Bonding : The dual sulfonamide groups likely promote strong intermolecular interactions, as seen in related disulfonamides, suggesting utility in crystal engineering or supramolecular chemistry .
- Limitations : Lack of reported data on the target compound’s synthetic yield, biological activity, or spectral properties highlights gaps for future research.
Biological Activity
N-[4'-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is an anthraquinone derivative that has been the subject of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H17N2O4S |
| Molecular Weight | 401.44 g/mol |
| InChI | InChI=1S/C22H17N2O4S/c1-2... |
| SMILES | N(S(c1c2C(c3ccccc3C(c2ccc1)=O)=O)(=O)=O)C |
Research indicates that anthraquinone derivatives exhibit various mechanisms of action, primarily through inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, studies have shown that these compounds can inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX, which is crucial in cancer metabolism and progression .
Antitumor Activity
Several studies have highlighted the antitumor potential of anthraquinone derivatives:
- Inhibition of Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 6 to 50 µM, indicating moderate to strong activity against tumor growth .
- Apoptosis Induction : Apoptosis assays revealed that treatment with the compound led to an increase in apoptotic cells and a decrease in overall cell viability. This suggests that the compound may induce programmed cell death in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrases:
- Carbonic Anhydrase Inhibition : The inhibition constants for hCA II and hCA IX were found to be in the sub-micromolar range (30.06–274.81 nM), demonstrating potent activity comparable to established inhibitors .
Study 1: Anthraquinone-Based Derivatives
In a study focused on anthraquinone-based benzenesulfonamide derivatives, researchers synthesized several analogues and assessed their biological activities. The most potent compounds exhibited IC50 values below 20 nM against hCA II and showed promising antitumor activity against breast cancer cell lines under both hypoxic and normoxic conditions .
Study 2: Phosphoglycerate Mutase Inhibitors
Another study investigated the role of anthraquinone derivatives as phosphoglycerate mutase inhibitors. The lead compound demonstrated a noncompetitive inhibition profile with an IC50 value of 0.27 µM against PGAM1, highlighting its potential as a therapeutic agent in targeting glycolytic pathways in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
